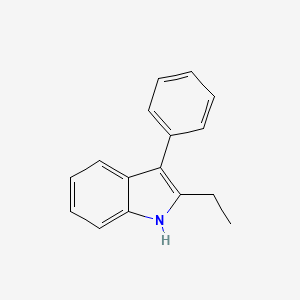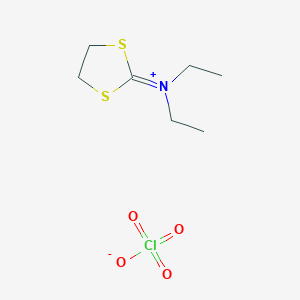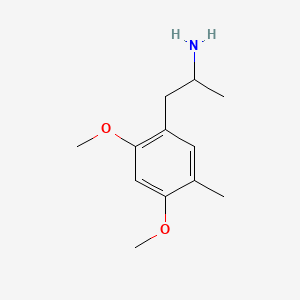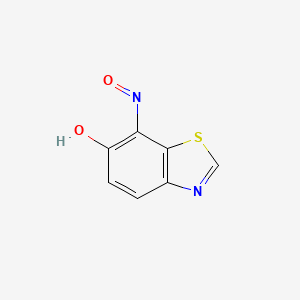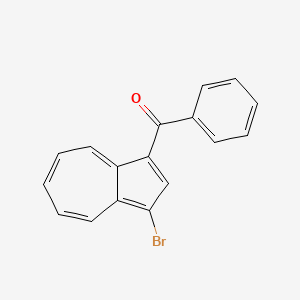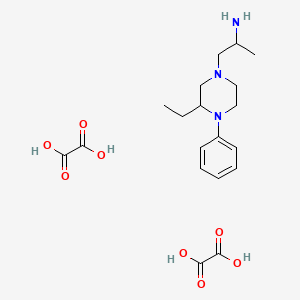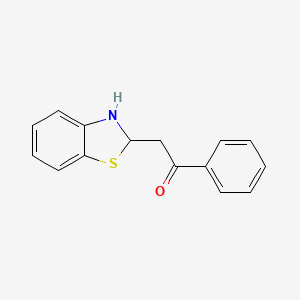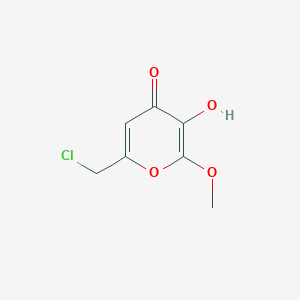
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol is a chiral alcohol with a unique structure that includes a cyclohexane ring substituted with a tert-butyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the Mitsunobu inversion of sterically hindered alcohols. For example, (1R,2S,5R)-(-)-menthol can be converted to its corresponding nitrobenzoate ester using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran at low temperatures . The reaction mixture is then purified through flash chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce various esters or halides.
Scientific Research Applications
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-(-)-Menthol: A closely related compound with similar structural features and applications.
(1S,2R,5S)-(+)-Menthol: Another stereoisomer of menthol with distinct properties.
Neomenthol: A stereoisomer with different spatial arrangement of substituents.
Uniqueness
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol is unique due to its specific stereochemistry and the presence of a tert-butyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
75419-02-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(1R,2S,5R)-2-tert-butyl-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |
InChI Key |
OLSGPMSPGKZAEI-OPRDCNLKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
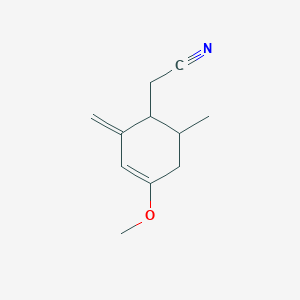
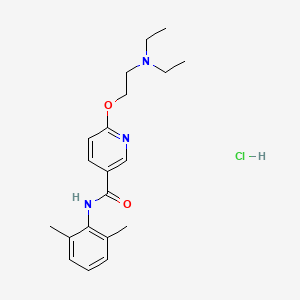

![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)

